Ethyl 5-(2-pyridylamino)pentanoate chemical structure and properties
Ethyl 5-(2-pyridylamino)pentanoate chemical structure and properties
Topic: Ethyl 5-(2-pyridylamino)pentanoate: Chemical Structure, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
A Critical Intermediate for Pyrido[1,2-a]pyrimidine Scaffolds
Executive Summary & Chemical Identity
Ethyl 5-(2-pyridylamino)pentanoate is a specialized organic intermediate primarily utilized in the synthesis of fused heterocyclic systems, specifically 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . This bicyclic scaffold is a pharmacophore found in various antipsychotic agents (e.g., Risperidone analogs), cholinesterase inhibitors, and kinase inhibitors.
As a secondary amine linking a pyridine ring and an aliphatic ester chain, this molecule exhibits unique reactivity patterns governed by the ambident nucleophilicity of the aminopyridine moiety. Its controlled cyclization is a pivotal step in accessing the pyrido-pyrimidine core.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | Ethyl 5-(pyridin-2-ylamino)pentanoate | Alternate: Ethyl 5-(2-pyridylamino)valerate |
| CAS Number | Not widely listed | Analogous to 103041-38-9 (Propanoate variant) |
| Molecular Formula | C₁₂H₁₈N₂O₂ | |
| Molecular Weight | 222.29 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Tendency to crystallize upon high purity |
| Solubility | DCM, Ethyl Acetate, DMSO, Methanol | Sparingly soluble in water |
| pKa (Predicted) | ~6.8 (Pyridine N), ~13.5 (Amine NH) | Pyridine nitrogen is the primary basic site |
| LogP (Predicted) | 2.1 - 2.5 | Lipophilic, suitable for organic extraction |
Synthesis & Manufacturing Methodologies
The synthesis of Ethyl 5-(2-pyridylamino)pentanoate requires overcoming the ambident nucleophilicity of 2-aminopyridine. The amine nitrogen (exocyclic) and the pyridine nitrogen (endocyclic) compete for the alkylating agent.
Core Synthetic Route: Selective N-Alkylation
The industry-standard approach involves the nucleophilic substitution of Ethyl 5-bromovalerate by 2-aminopyridine .
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Reagents: 2-Aminopyridine (1.0 eq), Ethyl 5-bromovalerate (1.1 eq).
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Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).
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Solvent: DMF (N,N-Dimethylformamide) or Toluene (with phase transfer catalyst).
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Conditions: 60–80°C, inert atmosphere (N₂/Ar).
Step-by-Step Protocol (Laboratory Scale)
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Activation: Dissolve 2-aminopyridine (10 mmol) in anhydrous DMF (15 mL) under nitrogen.
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Deprotonation: Cool to 0°C and add NaH (11 mmol, 60% dispersion in oil) portion-wise. Stir for 30 minutes until H₂ evolution ceases. Note: Using NaH favors the exocyclic anion, improving regioselectivity.
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Alkylation: Add Ethyl 5-bromovalerate (11 mmol) dropwise via syringe.
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Reaction: Warm to room temperature and then heat to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
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Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.
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Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Mechanistic Pathway & Cyclization Logic
The utility of this molecule lies in its ability to undergo intramolecular cyclization. The ester carbon acts as the electrophile for the pyridine nitrogen (after tautomerization), closing the ring to form the bicyclic system.
Figure 1: Synthesis pathway illustrating the selective alkylation and subsequent cyclization to the pharmacologically active scaffold.
Analytical Characterization
Validating the structure requires distinguishing the linear ester from the cyclized byproduct.
Table 2: Spectroscopic Expectations (¹H NMR in CDCl₃)
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Pyridine C6-H | 8.05 – 8.15 | Doublet (d) | 1H | Characteristic downfield aromatic proton. |
| Pyridine C4-H | 7.35 – 7.45 | Triplet (t) | 1H | |
| Pyridine C3/C5 | 6.40 – 6.60 | Multiplet | 2H | Upfield aromatics due to amine donation. |
| N-H | 4.80 – 5.20 | Broad Singlet | 1H | Exchangeable; disappears with D₂O. |
| N-CH₂ | 3.25 – 3.35 | Quartet/Triplet | 2H | Methylene adjacent to amine. |
| Ester -OCH₂- | 4.10 – 4.15 | Quartet | 2H | Characteristic ethyl ester signal. |
| Ester -CH₃ | 1.20 – 1.30 | Triplet | 3H | Terminal methyl of the ester. |
| Chain Middle | 1.60 – 1.80 | Multiplet | 4H | Central methylene protons of the pentanoate chain. |
Quality Control Note: The disappearance of the broad N-H singlet and the shift of the ester signals indicate premature cyclization to the pyrido-pyrimidine.
Applications in Drug Discovery[2]
Scaffold Construction
Ethyl 5-(2-pyridylamino)pentanoate is the direct linear precursor to 4H-pyrido[1,2-a]pyrimidin-4-ones .
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Mechanism: Acid-catalyzed cyclization (e.g., using Polyphosphoric Acid or HCl) promotes the attack of the ring nitrogen onto the ester carbonyl, releasing ethanol.
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Relevance: This fused ring system mimics the quinazoline scaffold but with different solubility and metabolic stability profiles.
Risperidone & Paliperidone Analog Synthesis
While Risperidone typically utilizes a methylated analog (3-(2-chloroethyl)-2-methyl...), the unmethylated scaffold derived from this ester is used in:
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Structure-Activity Relationship (SAR) Studies: To determine the necessity of the 2-methyl group in dopamine D2 antagonism.
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Impurity Profiling: As a potential process impurity (Des-methyl analog) in the manufacturing of antipsychotic APIs.
Antibacterial Research
Derivatives of the cyclized product have shown efficacy against Gram-positive bacteria by inhibiting DNA gyrase, similar to fluoroquinolones but with a distinct binding mode.
Safety & Handling (SDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin. 2-Aminopyridine derivatives can be toxic if absorbed in high quantities.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ester is susceptible to hydrolysis (to the acid) or spontaneous cyclization if left in acidic/humid environments.
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Stability: Stable in organic solution for 24–48 hours. Long-term storage requires isolation as a solid or salt form (e.g., HCl salt, though this risks cyclization).
References
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Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives: Krishnamurthy, B., et al.[1][2] "Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives as Antibacterial Agents." Medicinal Chemistry, 2013.[1]
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Alkylation of 2-Aminopyridines: Sonavane, S., et al. "A convenient and scalable process for preparation of 2,5-dibromopyridine."[3][4] Heterocyclic Letters, 2021.[5][6] (Describes 2-aminopyridine reactivity patterns).
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General Reactivity of Aminopyridines: PubChem Compound Summary for 6,7,8,9-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (The cyclized product).
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Analogous Synthesis Protocols: Beilstein Journals. "Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines."[7] (Demonstrates similar cyclization strategies from amino-esters).
Sources
- 1. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. heteroletters.org [heteroletters.org]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. 5-[2-(Ethylamino)ethyl]pyrrolidin-2-one | C8H16N2O | CID 166902897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 7. BJOC - Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol [beilstein-journals.org]
